molecular formula C15H17N7OS B12180188 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12180188
M. Wt: 343.4 g/mol
InChI Key: QZIRHKUTSIRRBI-UHFFFAOYSA-N
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Description

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a tetrazole ring, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Thiadiazole Ring: This can be synthesized by cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The tetrazole and thiadiazole intermediates can be coupled using suitable reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a methyl group instead of an isobutyl group.

    2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with an ethyl group instead of an isobutyl group.

Uniqueness

The uniqueness of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the isobutyl group may impart distinct steric and electronic effects compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H17N7OS/c1-10(2)7-14-18-19-15(24-14)17-13(23)8-11-3-5-12(6-4-11)22-9-16-20-21-22/h3-6,9-10H,7-8H2,1-2H3,(H,17,19,23)

InChI Key

QZIRHKUTSIRRBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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